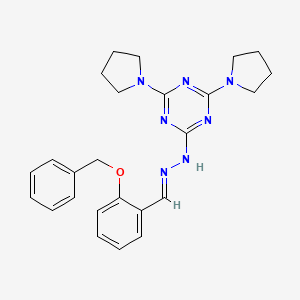
2-(Benzyloxy)benzaldehyde (4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique structure, which includes a triazine core substituted with pyrrolidine groups and a benzyloxyphenylmethylidene hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and pyrrolidine under controlled conditions.
Introduction of the Benzyloxyphenylmethylidene Hydrazine Moiety: This step involves the condensation of benzyloxybenzaldehyde with hydrazine to form the hydrazone, followed by its reaction with the triazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The triazine core can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Corresponding hydrazines.
Substitution: Various substituted triazines depending on the nucleophile used.
科学研究应用
2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and potential biological activity.
Materials Science: Use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.
作用机制
The mechanism of action of 2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The benzyloxyphenylmethylidene hydrazine moiety may interact with enzymes or receptors, modulating their activity. The triazine core can also participate in binding interactions, contributing to the compound’s overall effect.
相似化合物的比较
Similar Compounds
2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-DIMETHYL-1,3,5-TRIAZINE: Similar structure but with methyl groups instead of pyrrolidine.
2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-DIPHENYL-1,3,5-TRIAZINE: Similar structure but with phenyl groups instead of pyrrolidine.
Uniqueness
The presence of pyrrolidine groups in 2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE imparts unique properties, such as increased solubility and potential for specific biological interactions, distinguishing it from similar compounds.
属性
分子式 |
C25H29N7O |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C25H29N7O/c1-2-10-20(11-3-1)19-33-22-13-5-4-12-21(22)18-26-30-23-27-24(31-14-6-7-15-31)29-25(28-23)32-16-8-9-17-32/h1-5,10-13,18H,6-9,14-17,19H2,(H,27,28,29,30)/b26-18+ |
InChI 键 |
HRHMJEBGRVXBMQ-NLRVBDNBSA-N |
手性 SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4)N5CCCC5 |
规范 SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=CC=CC=C4)N5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682991.png)
![(2Z)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid](/img/structure/B11682997.png)
![3,5-Dimethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11683008.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683018.png)

![(5Z)-1-(4-Methylphenyl)-5-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11683027.png)
![Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11683033.png)
![4-[(2,6-dichloro-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11683034.png)
![(2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile](/img/structure/B11683038.png)
![4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11683039.png)


![4-Butoxy-N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11683048.png)
![2,6-dimethoxy-4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenyl acetate](/img/structure/B11683055.png)
